![molecular formula C7H4INO3 B3208994 5-Iodo-2-nitrobenzaldehyde CAS No. 105728-31-2](/img/structure/B3208994.png)
5-Iodo-2-nitrobenzaldehyde
Overview
Description
5-Iodo-2-nitrobenzaldehyde is a chemical compound with the molecular formula C7H4INO3 . It has an average mass of 277.016 Da and a monoisotopic mass of 276.923584 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with an aldehyde group, a nitro group, and an iodine atom . The exact positions of these substituents on the benzene ring give the compound its unique properties.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that nitrobenzaldehydes are often used in organic synthesis due to their reactivity. They can participate in various reactions such as reduction, condensation, and nucleophilic substitution .Safety and Hazards
While specific safety data for 5-Iodo-2-nitrobenzaldehyde is not available, similar compounds like 3-Iodo-5-nitrobenzaldehyde have been classified as potentially harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation . It’s always recommended to handle such compounds with appropriate safety measures.
properties
IUPAC Name |
5-iodo-2-nitrobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVNMLVSJKHPKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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